N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE
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Overview
Description
Preparation Methods
The synthesis of N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE involves several steps. One common method starts with the acylation of nitroaniline using chloroacetyl chloride, followed by Finkelstein displacement with iodide and coupling with mesitylamine . The key step in this synthesis is the reduction of the amide carbonyl group using borane-tetrahydrofuran complex (BH3·THF). Finally, the desired compound is obtained through a series of purification steps .
Chemical Reactions Analysis
N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like peracetic acid and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can lead to the formation of amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules and as a ligand in coordination chemistry . Additionally, it is used in the study of molecular interactions and mechanisms of action in various biological systems .
Mechanism of Action
The mechanism of action of N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE can be compared with other similar compounds, such as N-[4-(benzoylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide . While both compounds share similar structural features, the presence of different substituents (mesitylamino vs. benzoylamino) can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C26H24N2O3 |
---|---|
Molecular Weight |
412.5g/mol |
IUPAC Name |
N-[9,10-dioxo-4-(2,4,6-trimethylanilino)anthracen-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-14-12-15(2)24(16(3)13-14)27-20-10-11-21(28(5)17(4)29)23-22(20)25(30)18-8-6-7-9-19(18)26(23)31/h6-13,27H,1-5H3 |
InChI Key |
PXIUAUBQBDPJKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)N(C)C(=O)C)C(=O)C4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)N(C)C(=O)C)C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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